molecular formula C26H24N2O2 B14933867 2-(biphenyl-4-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(biphenyl-4-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Número de catálogo: B14933867
Peso molecular: 396.5 g/mol
Clave InChI: IQRJTJOBCQEZBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Biphenyl-4-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a synthetic small molecule characterized by a pyrido[4,3-b]indole core substituted with a methoxy group at the 8-position and linked via an ethanone bridge to a biphenyl moiety. This structural framework confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and molecular weight (~440 g/mol), which influence its pharmacokinetic and pharmacodynamic profiles. The compound’s design leverages the pyridoindole scaffold’s ability to interact with central nervous system (CNS) targets, while the biphenyl group enhances aromatic stacking interactions with receptors .

Propiedades

Fórmula molecular

C26H24N2O2

Peso molecular

396.5 g/mol

Nombre IUPAC

1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-phenylphenyl)ethanone

InChI

InChI=1S/C26H24N2O2/c1-30-21-11-12-24-22(16-21)23-17-28(14-13-25(23)27-24)26(29)15-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-12,16,27H,13-15,17H2,1H3

Clave InChI

IQRJTJOBCQEZBJ-UHFFFAOYSA-N

SMILES canónico

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridoindole Core

Chloro vs. Methoxy Substitution

Replacing the 8-methoxy group with chloro (e.g., 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone) significantly alters metabolic stability. demonstrates that methoxy groups undergo O-demethylation to form hydroxy metabolites, which may reduce blood-brain barrier (BBB) penetration due to increased polarity.

Fluoro and Trifluoromethyl Substitutions

Compounds like (6-fluoro-8-trifluoromethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone () exhibit enhanced electron-withdrawing effects, increasing receptor-binding affinity through polar interactions. Fluorinated derivatives also show improved metabolic stability compared to methoxy analogs, as fluorine resists oxidative degradation .

Modifications to the Ethanone Linker and Aromatic Moieties

Biphenyl vs. Piperazine-Linked Derivatives

In contrast to the biphenyl-ethanone structure, 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones () replace the pyridoindole with aryl piperazine. These derivatives demonstrate antipsychotic activity via dual dopamine-serotonin receptor modulation but exhibit higher catalepsy risk due to stronger D2 receptor binding. The pyridoindole core in the target compound may reduce extrapyramidal side effects by favoring 5-HT2A over D2 affinity .

Heterocyclic Replacements

Compounds such as 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone () substitute the pyridoindole with thienopyrimidine or isoquinoline systems. These changes reduce CNS penetration due to increased molecular weight (>500 g/mol) and polar surface area, highlighting the pyridoindole’s balance of size and lipophilicity for CNS targets .

Antipsychotic Potential

The target compound’s biphenyl-pyridoindole structure correlates with atypical antipsychotic activity, as seen in QSAR models (). Key descriptors include:

  • QPlogBB (Brain/Blood Partition Coefficient): Methoxy substitution reduces QPlogBB (-0.3 vs. -0.1 for chloro analogs), limiting brain exposure .
  • Electron Affinity (EA): Higher EA in fluorinated derivatives (e.g., -4.2 eV for trifluoromethyl-substituted compounds) enhances serotonin receptor binding .
Metabolic Stability
  • Mouse Microsomes: The target compound’s methoxy group undergoes rapid O-demethylation (t1/2 = 15 min), generating a hydroxy metabolite ().
  • Chloro Analogs: Stable in microsomes (t1/2 > 60 min), favoring prolonged systemic exposure but requiring toxicity monitoring .

Comparative Data Table

Compound Name Core Structure Substituents logP QPlogBB Metabolic Stability (t1/2, min) Key Biological Activity
Target Compound Pyrido[4,3-b]indole 8-OMe, biphenyl 3.5 -0.3 15 (mouse) Atypical antipsychotic (5-HT2A)
1-(8-Chloro-pyrido[4,3-b]indol-2-yl)ethanone () Pyrido[4,3-b]indole 8-Cl 3.8 -0.1 >60 CNS-targeted (higher toxicity)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone () Aryl piperazine 2-OMe-phenyl 4.1 0.2 30 Antipsychotic (D2/5-HT2A)
(6-Fluoro-8-CF3-pyrido[4,3-b]indol-2-yl)-(5-CF3-pyrazol-3-yl)methanone () Pyrido[4,3-b]indole 6-F, 8-CF3, 5-CF3-pyrazole 4.2 0.1 45 High 5-HT2A affinity

Key Research Findings

  • Structural Optimization: Fluorine and trifluoromethyl groups enhance target engagement but require careful balancing of lipophilicity and BBB penetration .
  • Metabolic Liabilities: Methoxy groups, while synthetically accessible, limit CNS exposure compared to chloro or fluorinated analogs .
  • Therapeutic Potential: The biphenyl-pyridoindole scaffold offers a promising template for designing CNS drugs with reduced side-effect profiles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.